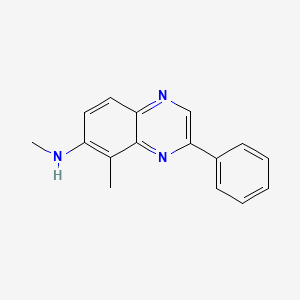

6-Quinoxalinamine, N,5-dimethyl-3-phenyl-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

161697-02-5 |

|---|---|

Molecular Formula |

C16H15N3 |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

N,5-dimethyl-3-phenylquinoxalin-6-amine |

InChI |

InChI=1S/C16H15N3/c1-11-13(17-2)8-9-14-16(11)19-15(10-18-14)12-6-4-3-5-7-12/h3-10,17H,1-2H3 |

InChI Key |

KBQXIXLXZLYHJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=NC=C(N=C12)C3=CC=CC=C3)NC |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR (¹H and ¹³C NMR)

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for establishing the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- would be expected to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. Aromatic protons on the quinoxaline (B1680401) and phenyl rings would typically resonate in the downfield region (approximately 7.0-8.5 ppm) due to the deshielding effect of the ring currents. The protons of the two methyl groups (N-methyl and 5-methyl) would appear as sharp singlets in the upfield region, with the N-methyl protons likely appearing at a slightly different chemical shift than the 5-methyl protons due to their distinct chemical environments. The amine proton (NH) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- would give rise to a distinct signal. The aromatic carbons of the quinoxaline and phenyl rings would resonate in the downfield region (typically 110-160 ppm). The carbons of the methyl groups would appear in the upfield region of the spectrum. The chemical shifts of the carbons in the quinoxaline core would be influenced by the nitrogen atoms and the various substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.2 - 7.6 | 128 - 138 |

| Quinoxaline-H | 7.5 - 8.2 | 125 - 155 |

| 5-CH₃ | ~2.5 | ~20 |

| N-CH₃ | ~3.0 | ~30 |

| Amine-H | Broad, variable | - |

Note: These are predicted values based on known substituent effects on similar quinoxaline and aromatic systems. Actual experimental values may vary.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide crucial information about the connectivity and spatial relationships between atoms, which is essential for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings within the molecule. For 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-, this would be particularly useful for establishing the connectivity of the protons on the phenyl and quinoxaline rings. Cross-peaks in the COSY spectrum would indicate which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is a powerful tool for connecting different fragments of the molecule. For instance, HMBC correlations would be expected between the methyl protons and the carbons of the quinoxaline ring, and between the phenyl protons and the quinoxaline core, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded. This can be used to determine the relative stereochemistry and conformation of the molecule. For example, NOESY could show correlations between the N-methyl protons and nearby protons on the quinoxaline ring.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-.

Fragmentation Pathway Analysis: In addition to the molecular ion peak, the mass spectrum will show a series of fragment ions resulting from the breakdown of the molecule in the mass spectrometer. The analysis of these fragmentation patterns can provide valuable structural information. For 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-, common fragmentation pathways could involve the loss of a methyl group, cleavage of the N-C bond of the amine, or fragmentation of the quinoxaline ring system. The study of these pathways can help to confirm the connectivity of the different substituents. A plausible fragmentation could initiate with the loss of a methyl radical from the N-methyl group, followed by further cleavages of the heterocyclic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).

For 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-, the IR and Raman spectra would be expected to show characteristic bands for the functional groups present. Key vibrational modes would include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the amine N-H bond.

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline and phenyl rings would be found in the 1500-1650 cm⁻¹ region.

C-N stretching: The C-N stretching of the amine group would likely appear in the 1250-1350 cm⁻¹ range.

Ring vibrations: The in-plane and out-of-plane bending vibrations of the aromatic rings would give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Expected IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=N/C=C Stretch | 1500 - 1650 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The extended π-conjugated system of the quinoxaline and phenyl rings in 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- is expected to give rise to characteristic absorption bands in the UV region. Typically, quinoxaline derivatives exhibit multiple absorption bands corresponding to π-π* and n-π* transitions. The exact positions and intensities of these bands are influenced by the substituents on the aromatic rings. The presence of the amino and phenyl groups is likely to cause a bathochromic (red) shift of the absorption maxima compared to the parent quinoxaline.

Mechanistic Studies and Chemical Reactivity of 6 Quinoxalinamine, N,5 Dimethyl 3 Phenyl

Electronic Structure and Aromaticity of the Quinoxaline (B1680401) System

The foundational structure of 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- is the quinoxaline ring system. Quinoxaline is a bicyclic heteroaromatic compound resulting from the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. This fusion results in a planar molecule with a delocalized π-electron system, which imparts significant aromatic stability. The presence of two nitrogen atoms in the pyrazine ring influences the electronic distribution across the entire framework. These nitrogen atoms are more electronegative than carbon, leading to a polarization of the ring system and a general deactivation of the ring towards electrophilic attack compared to benzene.

The aromaticity of the quinoxaline system is a key determinant of its chemical stability and reactivity. The substituents on the 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- molecule further modulate its electronic properties:

N,5-dimethylamino Group: The dimethylamino group at the 6-position is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This increases the electron density of the benzene portion of the quinoxaline ring, making it more susceptible to electrophilic attack. The methyl group on the nitrogen and the methyl group at the 5-position further enhance this electron-donating effect through induction.

The interplay of these substituent effects on the core quinoxaline structure is crucial for understanding the compound's reactivity, which will be explored in the subsequent sections.

Reactivity at the Amine Functionality

The exocyclic dimethylamino group at the 6-position is a key site of chemical reactivity.

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it basic and capable of being protonated in the presence of an acid. The basicity of this amine is influenced by several factors. In substituted N,N-dimethylanilines, the basicity is a function of the electronic effects of the other ring substituents. researchgate.net Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it.

For 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-, the quinoxaline ring itself, particularly the electron-withdrawing pyrazine portion, would be expected to decrease the basicity of the amino group compared to a simple N,N-dimethylaniline. However, the presence of the electron-donating methyl group at the 5-position would counteract this effect to some extent. In some N,N-dimethylaniline derivatives, steric effects can play a significant role in basicity. For instance, 2,6-dimethyl-N,N-dimethylaniline is a stronger base than N,N-dimethylaniline because the ortho-methyl groups cause steric inhibition of resonance, making the nitrogen lone pair more available for protonation. quora.com A similar effect might be observed in the target molecule due to the 5-methyl group.

Table 1: Estimated Basicity (pKa) of 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- and Related Compounds

| Compound | Estimated pKa | Factors Influencing Basicity |

| Aniline | 4.6 | Reference compound. |

| N,N-dimethylaniline | 5.1 | Two electron-donating methyl groups increase basicity. |

| 2,6-dimethyl-N,N-dimethylaniline | >5.1 | Steric inhibition of resonance increases basicity. quora.com |

| 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- | 4.5 - 5.5 | Electron-withdrawing quinoxaline ring decreases basicity, while the 5-methyl group may increase it due to electronic and steric effects. |

Note: The pKa values are estimates based on known substituent effects and are for illustrative purposes.

The lone pair of electrons on the nitrogen of the dimethylamino group also makes it nucleophilic. This allows for a variety of derivatization reactions. A common method for the derivatization of primary and secondary amines is the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nih.govnih.govmdpi.comspringernature.com This reagent reacts with the amine to form a highly fluorescent and stable urea (B33335) derivative, which can be useful for analytical purposes.

The nucleophilicity of the amine in 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- would allow it to participate in nucleophilic substitution and addition reactions. For example, it could react with acyl chlorides, alkyl halides, and other electrophilic species to form a range of derivatives. The reactivity would be comparable to that of other N,N-dimethylanilines.

The dimethylamino group is a strong activating group for electrophilic aromatic substitution. However, under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acids), the amino group is protonated to form an ammonium (B1175870) salt (-N+H(CH3)2). stackexchange.com This protonated group is strongly deactivating and meta-directing due to its positive charge and the resulting inductive electron withdrawal from the aromatic ring. stackexchange.com

Therefore, the reaction of 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- with electrophiles is highly dependent on the reaction conditions. In non-acidic or weakly acidic media, the dimethylamino group would direct incoming electrophiles to the positions ortho and para to it (the 5- and 7-positions). However, the 5-position is already substituted with a methyl group. Thus, electrophilic attack would be expected primarily at the 7-position. Under strongly acidic conditions, the protonated amino group would direct the electrophile to the meta position (the 8-position).

Reactivity of the Quinoxaline Ring and Phenyl Substituent

The quinoxaline ring itself is generally deactivated towards electrophilic substitution due to the presence of the two electronegative nitrogen atoms. thieme-connect.de When substitution does occur, it is most likely to happen at the 5- and 8-positions of the benzene portion of the ring system. thieme-connect.de However, in 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-, the directing effects of the substituents will dominate. As discussed above, the powerful electron-donating dimethylamino group at the 6-position will activate the ring and direct electrophiles to the 7-position under non-acidic conditions.

The phenyl group at the 3-position is part of the pyrazine ring, which is electron-deficient. Therefore, this phenyl group is less likely to undergo electrophilic substitution than an unsubstituted benzene molecule. If substitution were to occur on the phenyl ring, the directing effects of the quinoxaline ring system would need to be considered.

Nucleophilic aromatic substitution on the quinoxaline ring is also possible, particularly on the pyrazine ring and especially if there are good leaving groups present. However, in the target molecule, there are no such leaving groups.

Reaction Kinetics and Thermodynamic Considerations

Specific kinetic and thermodynamic data for reactions involving 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- are not available in the public domain. However, general principles can be applied to understand the energetic and rate-determining aspects of its potential reactions.

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netnih.govorientjchem.org These reactions are typically thermodynamically favorable. The thermodynamics of quinoxaline derivatives have been studied, with data available for enthalpies of formation and hydrogenation. acs.orgresearchgate.netacs.orgnist.gov For example, the hydrogenation of the quinoxaline ring is an exothermic process. researchgate.net The presence of methyl groups on the quinoxaline ring has been shown to decrease the enthalpy of hydrogenation. researchgate.net

The kinetics of electrophilic aromatic substitution reactions are highly dependent on the nature of the electrophile and the electronic properties of the aromatic substrate. The strongly activating dimethylamino group in 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- would be expected to significantly increase the rate of electrophilic substitution at the 7-position compared to unsubstituted quinoxaline.

Table 2: Summary of Predicted Reactivity for 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-

| Reaction Type | Predicted Reactivity | Key Influencing Factors |

| Protonation | The exocyclic amine is basic and will be protonated in acidic media. | Electron-withdrawing quinoxaline ring, electron-donating methyl groups. |

| Nucleophilic attack by the amine | The exocyclic amine is nucleophilic and can be derivatized. | Availability of the nitrogen lone pair. |

| Electrophilic Aromatic Substitution (non-acidic) | Rapid substitution at the 7-position. | Strong activation by the dimethylamino group. |

| Electrophilic Aromatic Substitution (acidic) | Slower substitution, likely at the 8-position. | Deactivation and meta-directing effect of the protonated amino group. |

Stereochemical Aspects of Reactions Involving the Compound

While specific experimental studies on the stereochemistry of reactions involving 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- are not extensively documented in publicly available literature, the inherent structural features of the molecule suggest the potential for interesting stereochemical phenomena, primarily atropisomerism. Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, leading to stereoisomers that can be stable and separable.

The key structural feature of 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- that may give rise to atropisomerism is the C3-phenyl bond. The rotation around this bond can be sterically hindered by the substituents on both the quinoxaline core and the phenyl ring. Specifically, the presence of the methyl group at the 5-position and the amine group at the 6-position of the quinoxaline ring can create a steric barrier that restricts the free rotation of the phenyl group at the 3-position. If this rotational barrier is sufficiently high, the molecule can exist as a pair of non-superimposable, mirror-image atropisomers.

The stability of these potential atropisomers would depend on the magnitude of the rotational energy barrier. This barrier is influenced by the steric bulk of the groups ortho to the bond axis. In the case of 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-, the interaction between the phenyl ring and the substituents at the C4 and C5 positions of the quinoxaline ring would be critical.

Investigative Methods for Atropisomerism:

Should atropisomerism be suspected in 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- or its derivatives, several experimental and computational techniques could be employed for its investigation:

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique to study the kinetics of conformational changes, including bond rotation. By monitoring the NMR spectra at different temperatures, it is possible to determine the rate of interconversion between the atropisomers and thereby calculate the rotational energy barrier (ΔG‡). Coalescence of signals at higher temperatures is a hallmark of a dynamic process like atropisomerism. itba.edu.arresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): If the atropisomers are stable at room temperature, they can be separated and quantified using a chiral stationary phase. nih.gov This would provide definitive proof of the existence of stable atropisomers and allow for the determination of their enantiomeric ratio.

Circular Dichroism (CD) Spectroscopy: This technique can be used to study chiral molecules. If the atropisomers can be separated, their CD spectra would be mirror images, confirming their enantiomeric relationship. mdpi.comdntb.gov.ua

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the molecule and calculate the theoretical rotational barrier around the C3-phenyl bond. researchgate.netresearchgate.net These calculations can provide valuable insights into the likelihood of atropisomerism and the preferred conformations of the molecule.

Illustrative Data for Atropisomerism Study:

While no experimental data for 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- is available, the following table illustrates the type of data that would be generated from a dynamic NMR study to determine the rotational barrier.

| Parameter | Value | Description |

| Coalescence Temperature (Tc) | Hypothetical: 350 K | The temperature at which the separate signals for the two atropisomers merge into a single broad peak in the NMR spectrum. |

| Rate Constant at Tc (kc) | Hypothetical: 222 s⁻¹ | The rate of interconversion between the atropisomers at the coalescence temperature. |

| Free Energy of Activation (ΔG‡) | Hypothetical: 75 kJ/mol | The energy barrier that must be overcome for the phenyl ring to rotate, determining the stability of the atropisomers. |

This table is for illustrative purposes only, as no specific experimental data for the target compound has been found.

Derivatization and Synthetic Transformations of 6 Quinoxalinamine, N,5 Dimethyl 3 Phenyl

Modification of the N,5-dimethylamino Group

The N,5-dimethylamino group at the 6-position of the quinoxaline (B1680401) core presents several opportunities for chemical modification. These transformations can alter the electronic and steric properties of this region of the molecule, which can be crucial for its biological activity or material properties.

One common modification is N-demethylation . The removal of one or both methyl groups can be achieved through various chemical methods. For instance, the Von Braun reaction, using cyanogen (B1215507) bromide (BrCN), followed by hydrolysis, is a classical method for the N-demethylation of tertiary amines. More modern approaches might employ chloroformates, such as phenyl or ethyl chloroformate, to form a carbamate (B1207046) intermediate that can then be hydrolyzed under vigorous conditions to yield the secondary or primary amine. Enzymatic methods for N-demethylation have also been explored, offering a milder alternative to harsh chemical reagents. For example, whole cells of certain microorganisms, like Aspergillus terreus, have been shown to mediate the N-demethylation of tertiary aromatic amines. Isotope effect studies in enzymatic N-demethylation suggest that the cleavage of the C-H bond of the N-methyl group can be a rate-limiting step.

Another avenue for modification is the reaction of the dimethylamino group itself. While the dimethylamino group is generally an activating group for electrophilic aromatic substitution, its direct reaction can be more challenging. However, under specific conditions, reactions such as oxidation to the corresponding N-oxide can be achieved. Quaternization of the nitrogen atom with alkyl halides is also a possibility, leading to the formation of a trimethylammonium salt. Such modifications would significantly alter the electronic and solubility characteristics of the compound.

The amino group can also be a handle for introducing a wide array of functionalities. For instance, after demethylation to the secondary or primary amine, standard reactions like acylation, sulfonylation, and urea (B33335)/thiourea formation can be performed. Studies on 2,3-substituted quinoxalin-6-amine analogs have demonstrated the feasibility of these transformations. For example, reaction with acetyl chloride, phenylisocyanate, or tosyl chloride can introduce acetyl, phenylurea, and tolylsulfonamide groups, respectively.

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| N-Demethylation (Von Braun) | 1. BrCN 2. Hydrolysis | 6-(N-methylamino)-5-methyl-3-phenylquinoxaline |

| N-Demethylation (Chloroformate) | 1. ClCOOEt, Base 2. Hydrolysis | 6-(N-methylamino)-5-methyl-3-phenylquinoxaline |

| Urea Formation (from primary/secondary amine) | R-NCO, DIPEA, DCM | N-(5-methyl-3-phenylquinoxalin-6-yl)-N-methyl-N'-alkylurea |

| Sulfonamide Formation (from primary/secondary amine) | R-SO2Cl, Et3N, DCM | N-(5-methyl-3-phenylquinoxalin-6-yl)-N-methyl-alkanesulfonamide |

Functionalization of the Phenyl Substituent at Position 3

Electrophilic aromatic substitution reactions can be employed to introduce various substituents onto the phenyl ring. The directing effects of the quinoxaline core on the phenyl ring would need to be considered. Common electrophilic aromatic substitution reactions include:

Nitration : Introduction of a nitro group (-NO2) can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation : The introduction of halogen atoms (Cl, Br) can be accomplished using the halogen in the presence of a Lewis acid catalyst such as FeCl3 or AlCl3. These halogenated derivatives can then serve as substrates for cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the functionalization of the phenyl ring, particularly if it is pre-functionalized with a halide. Reactions such as the Suzuki, Heck, and Sonogashira couplings can be used to form new carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, vinyl, and alkynyl groups. For example, a bromo-substituted phenylquinoxaline could be coupled with a boronic acid (Suzuki coupling) to introduce a new aryl group.

| Reaction Type | Reagents and Conditions | Potential Product Moiety |

|---|---|---|

| Nitration | HNO3, H2SO4 | Introduction of -NO2 group on the phenyl ring |

| Bromination | Br2, FeBr3 | Introduction of -Br group on the phenyl ring |

| Suzuki Coupling (from bromo-derivative) | Ar-B(OH)2, Pd catalyst, Base | Introduction of an aryl group on the phenyl ring |

| Sonogashira Coupling (from bromo-derivative) | Terminal alkyne, Pd/Cu catalyst, Base | Introduction of an alkynyl group on the phenyl ring |

Direct Functionalization of the Quinoxaline Ring System

Direct C-H functionalization of the quinoxaline ring itself represents an atom-economical and efficient strategy for derivatization. While many studies focus on quinoxalin-2(1H)-ones, the methodologies can often be adapted to other quinoxaline systems.

Lithiation of the quinoxaline ring can provide a nucleophilic carbon center that can react with various electrophiles. The position of lithiation would be influenced by the directing effects of the existing substituents. The use of strong bases like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures can facilitate this reaction. The resulting organolithium species can then be trapped with electrophiles such as aldehydes, ketones, or alkyl halides to introduce new functional groups.

Recent advances in photocatalysis have enabled the direct C-H functionalization of quinoxaline derivatives under mild conditions. For instance, visible light-induced reactions can facilitate the introduction of aryl groups at the C3 position of quinoxalin-2(1H)-ones, and similar reactivity could be explored for the parent quinoxaline core.

Synthesis of Analogues with Altered Substituent Patterns for Structure-Reactivity Relationships

The synthesis of a library of analogues with systematic variations in the substituent patterns is a cornerstone of structure-activity relationship (SAR) studies. For 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-, this would involve the synthesis of derivatives with different groups at the 2, 3, 5, and 6-positions.

The general synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. By varying both starting materials, a wide range of analogues can be accessed. For example, using different substituted o-phenylenediamines would lead to analogues with altered substitution on the benzo part of the quinoxaline ring. Similarly, employing different 1,2-dicarbonyl compounds would result in analogues with diverse substituents at the 2 and 3-positions.

| Variation | Synthetic Strategy | Purpose in SAR Studies |

|---|---|---|

| Substituents at C2 and C3 | Condensation of o-phenylenediamine with various 1,2-dicarbonyls | To probe the influence of steric and electronic effects at these positions. |

| Substituents on the benzo ring | Use of substituted o-phenylenediamines in the condensation reaction | To evaluate the impact of substituents on the electronic properties of the quinoxaline core. |

| Modifications of the 6-amino group | Derivatization of the amino group (acylation, urea formation, etc.) | To explore the role of hydrogen bonding and steric bulk at this position. |

Computational and Theoretical Investigations of 6 Quinoxalinamine, N,5 Dimethyl 3 Phenyl

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule like 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-. These methods solve the Schrödinger equation (or its approximations) to provide insights into electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometries and energies of molecules. For a molecule like 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry and calculate various electronic properties. nih.gov

These calculations can determine key quantum chemical parameters that describe the molecule's reactivity and stability. For instance, in a study on a different heterocyclic compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, DFT was used to calculate properties such as electronegativity (χ), hardness (η), chemical potential (μ), electrophilicity (ω), and softness (σ). nih.gov Similar parameters could be calculated for 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- to predict its chemical behavior.

Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT for a Related Heterocyclic System (Note: Data is for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine and serves as an example.)

| Parameter | Value (eV) |

| Electronegativity (χ) | 1.9238 |

| Hardness (η) | 1.1795 |

| Chemical Potential (μ) | -1.9238 |

| Electrophilicity (ω) | 1.5699 |

| Softness (σ) | 0.8478 |

| Data sourced from a DFT study at the B3LYP/6–311 G(d,p) level. nih.gov |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity.

For 2,3-diphenylquinoxaline (B159395) derivatives, which share the core quinoxaline (B1680401) structure, DFT calculations have been used to determine the HOMO and LUMO energy levels. researchgate.net For example, one such derivative was found to have a HOMO of -5.60 eV and a LUMO of -3.04 eV, resulting in an energy gap of 2.56 eV. researchgate.net A similar analysis for 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- would reveal its kinetic stability and electronic transition properties. A smaller energy gap generally suggests higher reactivity.

Table 2: Example Frontier Molecular Orbital Energies for Quinoxaline Derivatives (Note: This data is illustrative and not for the subject compound.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoxaline Derivative 1 | -5.60 | -3.04 | 2.56 |

| Quinoxaline Derivative 2 | -5.83 | -3.16 | 2.67 |

| Data from DFT calculations on D–A–D–A configured 2,3-diphenylquinoxaline derivatives. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-, which has rotatable bonds associated with its phenyl and dimethylamino groups, MD simulations can provide valuable insights into its conformational landscape.

By simulating the molecule's behavior in a solvent (like water or DMSO) over a period of nanoseconds, researchers can identify the most stable conformations and the energy barriers between them. researchgate.net These simulations also reveal how the molecule interacts with its environment, for example, through hydrogen bonding or van der Waals forces. Such studies are critical for understanding how the molecule might interact with biological targets. Hirshfeld surface analysis is another technique often used in conjunction with these studies to visualize and quantify intermolecular interactions in a crystal lattice. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry allows for the accurate prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound.

Infrared (IR) Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an experimental IR spectrum. scielo.org.za For instance, the characteristic stretching vibrations for C-H bonds in aromatic rings typically appear in the 3100-3000 cm⁻¹ region, while C=C stretching vibrations in aromatic systems are found between 1650-1430 cm⁻¹. scielo.org.za Theoretical calculations for 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- would provide a predicted IR spectrum that could be compared with experimental data for structural validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. scielo.org.za These theoretical values are often correlated with experimental data to assign the signals in the NMR spectrum to specific atoms in the molecule. For example, in a study of novel pyridine (B92270) derivatives, a signal at δ = 2.78 ppm in the ¹H-NMR spectrum was assigned to the methyl group of an NHCH₃ moiety. nih.gov A similar computational approach for 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- would help in the unambiguous assignment of its NMR signals.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the activation energies for different possible pathways.

For example, a computational study on the reaction between polyhalogenated nitrobutadienes and anilines used DFT to explore six different reaction paths. researchgate.net By calculating the Gibbs activation energies for the rate-determining step of each proposed mechanism, the researchers were able to identify the most plausible pathways. researchgate.net A similar investigation into the synthesis or reaction of 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- would involve mapping out the energy profiles of potential reaction coordinates to understand how it is formed or how it reacts with other molecules.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models often use descriptors derived from computational chemistry, such as electronic properties (e.g., HOMO/LUMO energies, atomic charges) and steric parameters.

For a series of quinoxalinamine derivatives, a QSRR model could be developed to predict their reactivity in a specific chemical transformation. By synthesizing and testing a set of related compounds and calculating a range of molecular descriptors for each, a statistical model (e.g., multiple linear regression) can be built. This model could then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired properties. For instance, QSRR studies on pyridine derivatives have been used to correlate their structural features with their observed biological activities. nih.gov

Advanced Applications in Contemporary Organic Synthesis and Materials Chemistry

Utility as a Synthon or Intermediate in Complex Organic Synthesis

The structure of 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-, featuring multiple functional groups and aromatic rings, makes it a potentially valuable synthon, or building block, for the construction of more complex molecular architectures. The term "synthon" refers to a conceptual unit within a molecule that aids in the planning of a synthesis.

The primary route for the synthesis of the quinoxaline (B1680401) core is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For the target molecule, this would likely involve the reaction of 4-amino-N,2-dimethylaniline with phenylglyoxal (B86788). The amino group at the 6-position and the N-methyl group offer sites for further functionalization, allowing this compound to serve as a versatile intermediate.

Key Reactive Sites and Potential Transformations:

| Functional Group | Potential Reactions | Resulting Structures |

| 6-Amino Group | Acylation, Alkylation, Sulfonylation, Diazotization followed by Sandmeyer or similar reactions | Amides, secondary/tertiary amines, sulfonamides, aryl halides, nitriles, etc. |

| N-Methylamino Group | Further alkylation to a quaternary ammonium (B1175870) salt | Ionic liquids, phase-transfer catalysts |

| Phenyl Group at C3 | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Functionalized phenyl derivatives |

| Quinoxaline Nitrogen Atoms | N-oxidation, Coordination to metals | Quinoxaline-N-oxides (modifies electronic properties), metal complexes |

The strategic manipulation of these functional groups would allow for the elaboration of the 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- core into more intricate structures, such as those found in pharmaceuticals or functional organic materials. For instance, the 6-amino group could be used as a handle to attach the quinoxaline unit to a polymer backbone or another complex molecule.

Ligand Design and Application in Catalysis

The nitrogen atoms within the quinoxaline ring system, as well as the exocyclic amino group, possess lone pairs of electrons that can coordinate to metal centers. This makes 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- a promising candidate for development as a ligand in catalysis.

Potential Coordination Modes and Catalytic Systems:

Bidentate Ligands: The two nitrogen atoms of the pyrazine (B50134) ring can chelate to a metal center, forming a stable five-membered ring. This bidentate coordination is a common feature in many successful catalytic systems.

Organocatalysis: The basic nitrogen atoms in the molecule could function as organocatalysts for various reactions, such as Michael additions or aldol (B89426) reactions, by activating substrates through hydrogen bonding or deprotonation.

The specific steric and electronic properties imparted by the N,5-dimethyl and 3-phenyl substituents would influence the coordination geometry and the catalytic activity of any resulting metal complex. The phenyl group, for example, could be tuned with electron-donating or -withdrawing groups to modulate the electronic properties of the ligand and, consequently, the reactivity of the metal center.

Exploration in Advanced Materials

The extended π-conjugated system of the quinoxaline core, which includes the fused benzene (B151609) and pyrazine rings as well as the C3-phenyl substituent, suggests potential applications in the field of advanced materials.

Conductive Polymers: Quinoxaline-containing polymers have been investigated for their electrical conductivity. The 6-amino group of 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- could be used to incorporate this unit into a polymer chain, for example, through polymerization with a suitable comonomer. The resulting material could exhibit semiconducting properties.

Luminescent Materials: Many quinoxaline derivatives exhibit fluorescence. The emission properties are highly dependent on the substitution pattern. The combination of the electron-donating amino group and the phenyl substituent in the target molecule could lead to interesting photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) or as a fluorescent sensor. The specific wavelengths of absorption and emission would need to be determined experimentally.

Hypothetical Photophysical Properties:

| Property | Predicted Characteristic | Rationale |

| Absorption | Likely in the UV-Vis region | Extended π-conjugation of the quinoxaline-phenyl system. |

| Emission | Potential for fluorescence | Aromatic, rigid heterocyclic core often leads to emissive decay pathways. |

| Quantum Yield | Highly dependent on substituents and environment | The amino group could either enhance or quench fluorescence depending on its interaction with the excited state. |

Further derivatization, for instance by introducing heavy atoms to promote phosphorescence, could also be explored to develop materials for applications such as triplet harvesting in OLEDs.

Development of Novel Reaction Methodologies Featuring the Quinoxaline Scaffold

The unique electronic nature of the quinoxaline ring system, being relatively electron-deficient, makes it a target for the development of new synthetic methodologies. Research in this area often focuses on the functionalization of the quinoxaline core.

The presence of the N,5-dimethyl and 3-phenyl groups on the 6-Quinoxalinamine scaffold would influence the regioselectivity of such reactions. For example, C-H activation methodologies could be explored to directly functionalize the quinoxaline or the pendant phenyl ring. The directing effect of the existing substituents would be a key factor in determining the outcome of these reactions.

Furthermore, the development of novel multi-component reactions (MCRs) to access highly substituted quinoxalines in a single step is an active area of research. A one-pot synthesis that could generate structures analogous to 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- from simple starting materials would be of significant interest to synthetic chemists.

Future Prospects and Uncharted Research Directions

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of quinoxaline (B1680401) derivatives has been extensively studied, traditionally relying on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. nih.gov However, future research concerning 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- will likely pivot towards more sustainable, efficient, and versatile synthetic methods.

Key areas for exploration include:

Green Chemistry Approaches : The development of synthetic routes that utilize environmentally benign solvents (such as water), recyclable catalysts, and energy-efficient conditions (like microwave-assisted synthesis) is a paramount goal. nih.gov Research could focus on one-pot syntheses that minimize waste and purification steps.

Transition-Metal-Free Catalysis : To circumvent the costs and potential toxicity associated with transition-metal catalysts, future syntheses could explore organocatalysis or metal-free conditions, which offer an eco-friendly and economically viable alternative. rsc.org

C-H Activation Strategies : Direct C-H functionalization of simpler quinoxaline cores to introduce the N,5-dimethylamino and 3-phenyl groups would represent a highly atom-economical approach. This would avoid the need for pre-functionalized starting materials and streamline the synthetic process.

Table 1: Comparison of Potential Future Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields, enhanced purity. | Optimization of solvent, temperature, and irradiation power. |

| Organocatalysis | Low toxicity, cost-effective, readily available catalysts. | Design of novel organocatalysts for asymmetric synthesis. |

| C-H Functionalization | High atom economy, reduced synthetic steps. | Development of selective catalysts for specific C-H bond activation. |

Investigation of Unconventional Reactivity Profiles

The reactivity of the quinoxaline nucleus is well-documented, but the specific substituent pattern of 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- may give rise to unconventional reactivity. The interplay between the electron-donating amino group and the phenyl substituent could lead to novel chemical transformations.

Future research should investigate:

Photocatalysis : The extended π-system of the quinoxaline ring suggests potential for photo-induced processes. nih.gov Studies could explore its use as a photosensitizer or its participation in photocatalytic reactions to forge new bonds under mild conditions.

Electrophilic and Nucleophilic Substitution : A detailed study of the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the quinoxaline core, influenced by the existing substituents, is warranted. rsc.org This could unlock pathways to further functionalize the molecule.

Ring-Opening and Rearrangement Reactions : Exploring the stability of the quinoxaline ring under various conditions (e.g., reductive, oxidative, high temperature) could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to entirely new molecular scaffolds.

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

The synergy between computational chemistry and synthetic chemistry is poised to accelerate the discovery of new molecules and reactions. For 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-, AI and machine learning can play a pivotal role.

Potential applications include:

Predictive Modeling : Machine learning algorithms can be trained on existing data for quinoxaline derivatives to predict the biological activity, physicochemical properties, and spectral characteristics of 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- and its hypothetical analogues. beilstein-journals.orgspringernature.com

Reaction Optimization : AI-driven platforms can be employed to optimize reaction conditions for the synthesis of the target molecule, exploring a vast parameter space more efficiently than traditional methods. beilstein-journals.org

De Novo Design : Generative models can be used to design novel quinoxaline derivatives based on the structure of 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-, with desired properties for specific applications, such as drug discovery or materials science. springernature.com

Reinforcement Learning for Synthesis Planning : Advanced reinforcement learning models could be developed to devise novel and efficient synthetic pathways to the target compound and related structures. markcrowley.ca

Advanced In Situ Monitoring and Reaction Profiling Techniques

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and scale-up. Advanced in situ monitoring techniques can provide real-time insights into the formation of 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-.

Future research would benefit from the application of:

In Situ Spectroscopy : Techniques such as ReactIR™ (FTIR), Raman spectroscopy, and NMR spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling. mt.comspectroscopyonline.comfu-berlin.de This allows for the precise determination of reaction endpoints and the identification of transient species. spectroscopyonline.com

Mass Spectrometry : Real-time mass spectrometry can be coupled with reactions to gain detailed mechanistic information and identify byproducts. fu-berlin.de

Calorimetry : Reaction calorimetry can provide thermodynamic data and ensure the safe scale-up of synthetic processes.

Table 2: Illustrative Data from In Situ Reaction Monitoring

| Time (min) | Reactant A (%) | Intermediate B (%) | Product C (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 10 | 75 | 15 | 10 |

| 20 | 50 | 25 | 25 |

| 30 | 25 | 18 | 57 |

| 40 | 5 | 5 | 90 |

This hypothetical data illustrates how in situ monitoring can track the progress of a reaction leading to a product like 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-.

Expanding the Scope of Applications in Chemical Technologies

While the biological activities of many quinoxaline derivatives are well-explored, the potential of 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- in materials science and other chemical technologies remains largely uncharted. scispace.comijpsjournal.com

Future investigations should target:

Organic Electronics : The conjugated system of the quinoxaline ring makes it a candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net The specific substituents on 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- could be tuned to achieve desired electronic properties.

Chemosensors : The nitrogen atoms in the quinoxaline ring can act as binding sites for metal ions or other analytes. Research could focus on developing fluorescent or colorimetric sensors based on this compound for environmental or industrial monitoring.

Corrosion Inhibitors : Quinoxaline derivatives have shown promise as corrosion inhibitors for various metals. The efficacy of 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- in this application could be a valuable area of study. scispace.com

Q & A

Q. How can researchers optimize the synthesis of 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- to improve yield and purity?

Methodological Answer: Synthetic optimization requires a systematic approach using statistical Design of Experiments (DOE) to evaluate variables like reaction temperature, solvent polarity, and catalyst concentration. For quinoxaline derivatives, factorial designs (e.g., 2^k or response surface methodology) are effective for identifying interactions between parameters . For example, in analogous quinoxaline syntheses, absolute ethanol and hydrazine hydrate have been used to achieve high-purity intermediates, followed by recrystallization for purification . Monitor reaction progress via TLC or HPLC, and validate purity using elemental analysis (C/H/N percentages) .

Q. What are the key spectroscopic techniques for characterizing the structural integrity of 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-?

Methodological Answer:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at N and C5, phenyl at C3). Compare shifts to literature data for similar quinoxalines .

- IR Spectroscopy : Identify amine (–NH) and aromatic (C=C) stretches. Reference NIST or EPA-IR databases for gas-phase spectra of related compounds .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Cross-validate with synthetic intermediates to detect impurities .

Q. How should researchers handle stability and storage challenges for this compound in laboratory settings?

Methodological Answer:

- Stability : Avoid prolonged exposure to light, moisture, and oxidizers. Decomposition products may include carbon oxides and nitrogen oxides, as observed in structurally similar quinoxalinols .

- Storage : Use airtight containers under inert gas (N₂/Ar) at –20°C. Conduct periodic stability tests (e.g., HPLC) to detect degradation .

Advanced Research Questions

Q. What experimental design strategies are recommended for investigating substituent effects on the biological activity of quinoxaline derivatives?

Methodological Answer: Adopt a multivariate approach combining:

- Factorial Design : Test substituent variations (e.g., electron-withdrawing vs. donating groups) across positions N, C5, and C3. For example, methoxy and nitro groups in 6-nitroquinoxalines significantly alter bioactivity .

- In Vitro Assays : Use dose-response curves (IC₅₀) for antioxidant (DPPH assay) and anti-inflammatory (COX inhibition) activity. Compare results to reference compounds like indomethacin .

- SAR Analysis : Corolate electronic (Hammett constants) and steric parameters with activity trends. Computational tools (e.g., DFT) can predict substituent effects on reactivity .

Q. How can researchers resolve contradictions in spectroscopic data when analyzing degradation products of 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., GC-MS for volatile byproducts, X-ray crystallography for crystalline intermediates). For example, CCDC structural data (e.g., 1983315) resolve ambiguities in nitroquinoxaline configurations .

- Isolation and Reanalysis : Purify degradation products via column chromatography and re-run NMR/IR under standardized conditions. Compare to synthetic standards .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For quinoxalines, the C2 and C3 positions are typically electrophilic .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics. Software like Gaussian or ORCA can simulate transition states .

- Machine Learning : Train models on existing quinoxaline reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.